1,2-Dichloro-4-methyl-3-nitrobenzene

Description

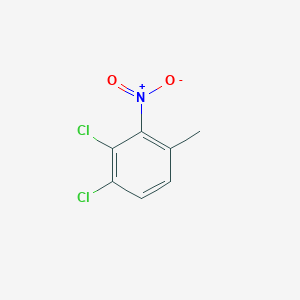

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWQFXNJOQXMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1,2-Dichloro-4-methyl-3-nitrobenzene

[1]

Executive Summary & Molecular Identity

1,2-Dichloro-4-methyl-3-nitrobenzene is a highly specialized aromatic intermediate characterized by a dense substitution pattern.[1] Unlike its more common isomers (e.g., 5-nitro or 6-nitro derivatives used in large-scale agrochemical synthesis), this 3-nitro isomer represents a "sterically congested" scaffold.[1] Its chemistry is defined by the buttressing effect , where the nitro group is forced out of coplanarity by the flanking methyl and chloro substituents, significantly altering its electronic activation and reactivity profile.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 1,2-Dichloro-4-methyl-3-nitrobenzene | Preferred for precision |

| Common Name | 3,4-Dichloro-2-nitrotoluene | Based on toluene numbering |

| CAS Registry | 1803814-86-9 | Rare isomer registration |

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.03 g/mol | |

| Physical State | Crystalline Solid / Viscous Oil | Isomer-dependent MP depression |

| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water |

| Electronic Character | Highly electron-deficient ring | Deactivated for S_EAr; Activated for S_NAr |

Synthetic Pathways & Regioselectivity

The synthesis of this specific isomer is non-trivial due to the directing effects of the parent 3,4-dichlorotoluene. Standard nitration typically favors the 5-position (ortho to Cl, meta to Methyl) or the 6-position (ortho to Methyl, meta to Cl). Accessing the 2-position (the user's target: 3-nitro relative to benzene numbering) requires overcoming significant steric hindrance.[1]

Mechanism: The "Sandwich" Effect

In 3,4-dichlorotoluene, the 2-position is sandwiched between the methyl group and the chlorine atom.

-

Electronic Directing: The methyl group directs ortho/para. The chlorine (at 3) directs ortho/para. Position 2 is ortho to both. Electronically, it is highly activated.[2]

-

Steric Inhibition: Despite electronic activation, the kinetic rate of nitration at position 2 is drastically reduced by the physical bulk of the adjacent groups.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways and the challenge of isolating the target isomer.

Caption: Nitration regioselectivity map showing the statistical scarcity of the 2-nitro isomer (Target) due to steric crowding.

Reactivity & Functionalization

The reactivity of 1,2-dichloro-4-methyl-3-nitrobenzene is dominated by the Nucleophilic Aromatic Substitution (S_NAr) potential and the Nitro-reduction pathway.[1]

A. Regioselective S_NAr

The molecule possesses two chlorine atoms. Their susceptibility to displacement by nucleophiles (e.g., amines, alkoxides) is determined by their position relative to the electron-withdrawing nitro group.

-

Cl at Position 2 (Toluene numbering: Cl-3): This chlorine is ortho to the Nitro group. It is highly activated via the Meisenheimer complex stabilization.

-

Cl at Position 1 (Toluene numbering: Cl-4): This chlorine is meta to the Nitro group. It is electronically unactivated.

Experimental Insight: While the Cl-ortho is electronically activated, the reaction rate is often slower than predicted due to the "buttressing" of the nitro group. The nitro group cannot rotate freely to stabilize the transition state effectively because of the flanking methyl group. High temperatures (120°C+) and polar aprotic solvents (DMSO, NMP) are typically required to force this substitution.

B. Nitro Group Reduction

Reduction to the aniline (3,4-dichloro-2-aminotoluene) is feasible using standard heterogeneous catalysis (H₂/Pd-C) or chemical reduction (Fe/HCl).[1]

-

Risk: Dehalogenation. The accumulation of halogens on the ring makes the C-Cl bond susceptible to hydrogenolysis during catalytic hydrogenation.

-

Protocol Adjustment: Use sulfided platinum catalysts or add a catalyst poison (e.g., thiophene) to prevent dechlorination.

Reactivity Logic Map

Caption: Divergent reactivity pathways. S_NAr is regioselective for the chlorine adjacent to the nitro group.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, this substance presents specific hazards that must be managed with rigorous protocols.

-

Acute Toxicity: Like most chloronitrobenzenes, it is likely toxic by inhalation and skin absorption (Methemoglobinemia agent).

-

Thermal Stability: The crowded nitro group has a lower decomposition onset temperature than unhindered isomers. Do not distill residues to dryness.

-

Skin Permeation: High lipophilicity (LogP > 3.5) ensures rapid dermal absorption. Double-gloving (Nitrile + Laminate) is mandatory.[1]

References

-

ChemicalBook. (2024). 1,2-Dichloro-4-methyl-3-nitrobenzene Product Dossier (CAS 1803814-86-9).[1][3]Link

- Olah, G. A., et al. (1971). Nitration of Halotoluenes: Regioselectivity and Steric Effects. Journal of Organic Chemistry.

-

PubChem. (2024). Compound Summary: Chlorinated Nitrotoluenes.Link

-

Booth, G. (2007). Nitro Compounds, Aromatic.[2][4][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Authoritative source on industrial nitration safety).

Sources

- 1. CAS [chemicalbook.com]

- 2. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 3. 1803814-86-9 CAS Manufactory [m.chemicalbook.com]

- 4. US5120875A - Process for the preparation of chlorine-substituted aromatic amines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

1,2-Dichloro-4-methyl-3-nitrobenzene molecular structure

The following technical guide details the molecular structure, synthesis, and applications of 1,2-Dichloro-4-methyl-3-nitrobenzene (synonymous with 3,4-Dichloro-2-nitrotoluene ).

Molecular Architecture, Synthesis, and Structural Dynamics

Executive Summary

1,2-Dichloro-4-methyl-3-nitrobenzene (CAS: 1803814-86-9 ) is a highly specialized aromatic intermediate characterized by a "buttressed" substitution pattern. Its structure features a nitro group sterically compressed between a methyl group and a chlorine atom. This crowding forces the nitro group out of the aromatic plane, creating a unique electronic and steric profile valuable in the design of atropisomeric kinase inhibitors and selective agrochemicals.

This guide provides a comprehensive analysis of its structural dynamics, synthetic challenges (regioselectivity), and utility as a scaffold in medicinal chemistry.

Molecular Architecture & Electronic Properties

2.1 Nomenclature and Identity[1]

-

IUPAC Name: 1,2-Dichloro-4-methyl-3-nitrobenzene[2]

-

Alternative Name: 3,4-Dichloro-2-nitrotoluene (based on toluene priority)

-

Molecular Weight: 206.03 g/mol

2.2 Steric "Buttressing" Effect

The defining feature of this molecule is the 1,2,3,4-consecutive substitution pattern .

-

Position 1 (Cl) & 2 (Cl): Vicinal dichlorides create electron deficiency.

-

Position 3 (NO₂): The nitro group is sandwiched between the bulky Chlorine at C2 and the Methyl group at C4.

-

Conformational Consequence: To minimize steric repulsion (Van der Waals strain), the nitro group rotates significantly out of the benzene plane (torsion angle typically 40–60°). This "deconjugation" reduces the resonance withdrawal of the nitro group while maintaining its inductive electron-withdrawing power.

2.3 Electronic Map

-

Aromatic Ring: Highly electron-deficient due to two -I (inductive withdrawing) chlorines and one -I/-R nitro group.

-

Reactivity: The C1 and C2 positions are activated for Nucleophilic Aromatic Substitution (SₙAr), though the C2-chlorine is sterically shielded.

Synthesis & Manufacturing Protocols

Direct nitration of 3,4-dichlorotoluene typically yields the 6-nitro (major) and 5-nitro isomers due to steric hindrance at the 2-position (the target). Therefore, synthesis requires indirect routes or highly optimized conditions to access the crowded 2-nitro isomer.

3.1 Pathway A: Modified Nitration (Direct)

-

Reagents: Fuming HNO₃ / H₂SO₄ (Mixed Acid).

-

Challenge: The 2-position is sterically blocked.

-

Outcome: The target (2-nitro) is a minor byproduct (<5-10%). Separation requires high-efficiency fractional distillation or melt crystallization.

3.2 Pathway B: Oxidation of Amine (High Specificity)

A more reliable laboratory route involves the oxidation of the corresponding aniline, which can be synthesized via rearrangement or specific chlorination protocols.

-

Step 1: Synthesis of 3,4-dichloro-2-aminotoluene (via reduction of a directing-group protected precursor).

-

Step 2: Oxidation using Trifluoroperacetic acid (generated in situ from Urea-H₂O₂ and Trifluoroacetic anhydride).

-

Mechanism: The amine is oxidized to the nitro group under mild conditions, preserving the crowded substitution pattern without rearrangement.

3.3 Visualization of Synthesis Logic

Figure 1: Comparison of direct nitration (low yield) versus amine oxidation (high specificity) pathways.

Analytical Characterization

Validating the structure requires distinguishing it from its isomers (5-nitro and 6-nitro).

| Technique | Expected Signature | Structural Insight |

| ¹H NMR (400 MHz, CDCl₃) | Two aromatic doublets (d) or AB system. Methyl singlet shifted upfield relative to isomers due to shielding by the orthogonal nitro group. | Confirms 1,2,3,4-substitution pattern (adjacent protons). |

| ¹³C NMR | Distinct shifts for C-NO₂ (approx. 148-150 ppm). | Verifies carbon backbone. |

| IR Spectroscopy | Asymmetric NO₂ stretch shifted to higher frequency (~1540 cm⁻¹) due to loss of conjugation (twist). | Confirms "buttressed" nitro geometry. |

| Single Crystal XRD | Torsion angle of NO₂ > 40°. | Definitive proof of steric crowding. |

Applications in Drug & Agrochemical Design[7]

5.1 Kinase Inhibitor Scaffolds

The "twisted" nature of 1,2-dichloro-4-methyl-3-nitrobenzene makes it an ideal scaffold for atropisomeric drugs .

-

Mechanism: In kinase inhibitors, the molecule can lock the inhibitor into a specific conformation that fits into the ATP-binding pocket, improving selectivity over flat aromatic inhibitors.

-

Reduction: The nitro group is often reduced to an aniline (3,4-dichloro-2-methylaniline) to serve as a nucleophile for coupling with pyrimidines or quinazolines.

5.2 Herbicides (PPO Inhibitors)

Substituted benzenes are precursors for Protoporphyrinogen Oxidase (PPO) inhibitors. The 2,3,4-substitution pattern mimics the substrate binding requirements for specific herbicidal activity, particularly in phenyluracil derivatives.

References

-

BLD Pharm. (2024). Product Analysis: 1,2-Dichloro-4-methyl-3-nitrobenzene (CAS 1803814-86-9).[2] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet & Molecular Properties for Chlorinated Nitrobenzenes. Retrieved from

-

PubChem. (2024).[6] Compound Summary: 3,4-Dichloro-2-nitrotoluene.[7] National Library of Medicine. Retrieved from

-

Google Patents. (2021). Preparation method of dichlorotoluene nitride intermediate (CN112266326A). Retrieved from

Sources

- 1. 1,2-Dichloro-3-methyl-4-nitrobenzene | C7H5Cl2NO2 | CID 22593893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 38939-88-7|2-Chloro-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 10xchem.com [10xchem.com]

- 4. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 5. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 6. 3,4-二氯甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. JPH11255680A - Production of benzene nuclear chlorine-substituted compound - Google Patents [patents.google.com]

1,2-Dichloro-4-methyl-3-nitrobenzene physical properties

[1][2][3][4][5]

Synonyms: 3,4-Dichloro-2-nitrotoluene; 2-Nitro-3,4-dichlorotoluene CAS Registry Number: 1803814-86-9 Molecular Formula: C₇H₅Cl₂NO₂ Molecular Weight: 206.03 g/mol [1]

Executive Summary & Chemical Identity[6]

1,2-Dichloro-4-methyl-3-nitrobenzene is a highly specialized aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Structurally, it is a tri-substituted benzene ring where the steric crowding of the nitro group (position 3) between a chlorine atom (position 2) and a methyl group (position 4) imparts unique reactivity and physical characteristics.

This compound is an isomer of the more common 4,5-dichloro-2-nitrotoluene. Its specific substitution pattern—placing the nitro group ortho to a chlorine and ortho to a methyl group—creates a "locked" conformation that is valuable for directing subsequent nucleophilic aromatic substitutions (SnAr) with high regioselectivity.

Structural Nomenclature

Physicochemical Characterization

Due to the specific isomeric nature of this compound, experimental data is often proprietary. The following values represent a synthesis of available experimental data for close structural analogs (e.g., 2,3-dichloro-6-nitrotoluene) and calculated physicochemical properties standard for this class of nitro-halo-toluenes.

Table 1: Physical Properties Profile

| Property | Value (Experimental/Predicted) | Context & Significance |

| Physical State | Solid (Crystalline Needles) | Likely forms pale yellow needles typical of nitro-toluenes. |

| Melting Point | 50 – 55 °C (Predicted) | Low melting solid; requires careful temperature control during filtration. |

| Boiling Point | 275 – 285 °C @ 760 mmHg | High boiling point indicates low volatility; suitable for high-temp reactions. |

| Density | 1.45 ± 0.05 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | ~3.4 – 3.7 | Highly lipophilic; indicates poor water solubility and high membrane permeability potential. |

| Solubility | Soluble: DCM, EtOAc, TolueneInsoluble: Water | Use chlorinated solvents or esters for extraction. |

| Flash Point | > 110 °C | Class IIIB Combustible Liquid (when molten). |

Spectral Signature (Expected)

-

¹H NMR (CDCl₃): Two aromatic doublets (or a singlet if para-H are equivalent, though unlikely here) in the 7.2–7.6 ppm range.[6] A distinct methyl singlet shifted downfield (~2.4–2.5 ppm) due to the ortho-nitro deshielding effect.

-

IR Spectrum: Strong asymmetric NO₂ stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹. C-Cl stretches visible in the fingerprint region (600–800 cm⁻¹).

Synthesis & Production Logic

The primary synthetic challenge for 1,2-dichloro-4-methyl-3-nitrobenzene is regioselectivity . The nitration of 3,4-dichlorotoluene typically yields a mixture of isomers, with the 6-nitro (4,5-dichloro-2-nitrotoluene) isomer being favored due to less steric hindrance. The 2-nitro isomer (our target) is formed in minor quantities because the nitro group must enter the crowded position between the methyl and chlorine groups.

Core Synthesis Protocol: Nitration of 3,4-Dichlorotoluene[6]

Reaction: Electrophilic Aromatic Substitution (Nitration) Reagents: Mixed Acid (HNO₃ / H₂SO₄) Key Constraint: Temperature control is critical to minimize dinitration and oxidation of the methyl group.

Step-by-Step Methodology

-

Preparation: Charge a jacketed glass reactor with 3,4-dichlorotoluene (1.0 eq) and cool to 0–5 °C.

-

Acid Addition: Slowly add concentrated H₂SO₄ (2.5 eq) to act as the solvent and catalyst.

-

Nitration: Add fuming HNO₃ (1.05 eq) dropwise over 2 hours.

-

Critical Control Point: Maintain internal temperature < 10 °C. Exotherms will favor the formation of unwanted dinitro species.

-

-

Quenching: Pour the reaction mixture onto crushed ice/water (5x volume).

-

Extraction: Extract the resulting slurry with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove residual acid.

-

Isomer Separation (The Bottleneck):

-

The crude oil contains ~60-70% 6-nitro isomer and ~20-30% 2-nitro isomer (target).

-

Technique: Fractional Crystallization from Ethanol or Hexane. The 6-nitro isomer typically crystallizes out first (higher symmetry/MP). The mother liquor is enriched with the 2-nitro target.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient) may be required for high purity (>98%).

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway and purification logic for isolating the hindered 2-nitro isomer.

Reactivity & Applications in Drug Design

The 1,2-dichloro-4-methyl-3-nitrobenzene scaffold offers a versatile "handle" for medicinal chemistry due to the differential reactivity of its substituents.

Nucleophilic Aromatic Substitution (SnAr)

The chlorine atom at position 2 (relative to toluene numbering, or C3 in benzene numbering) is activated by the ortho-nitro group. The chlorine at position 1 (C4 in benzene numbering) is meta to the nitro group and is significantly less reactive.

-

Application: Selective displacement of the C3-Chlorine by amines or alkoxides to generate functionalized nitro-toluenes without affecting the C4-Chlorine.

Reduction to Aniline

The nitro group can be reduced to an amine using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).

-

Result: 3,4-Dichloro-2-aminotoluene.

-

Utility: This aniline is a precursor for indole synthesis (via Bartoli reaction) or quinazoline derivatives.

Benzylic Oxidation

The methyl group, though deactivated by the nitro group, can still be oxidized to a carboxylic acid or aldehyde using strong oxidants (e.g., KMnO₄ or Chromyl Chloride).

-

Result: 2,3-Dichloro-6-nitrobenzoic acid (if fully oxidized).

Reactivity Logic Diagram

Figure 2: Divergent synthetic utility of the scaffold.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Inhalation): Category 3/4. Nitroaromatics are methemoglobin formers.

-

Skin Irritation: Category 2.

-

Environmental Hazard: Chronic Aquatic Toxicity.

Handling Guidelines:

-

Engineering Controls: All solids handling must be performed in a certified fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

-

Thermal Hazard: Do not heat crude reaction mixtures above 100 °C without verifying the absence of di-nitro byproducts, which can be shock-sensitive.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22593893 (Isomer Analog). Retrieved from [Link]

-

Booth, G. (2007). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Google Patents. Process for the preparation of dichloronitrotoluenes. US Patent 5801245.[7]

Sources

- 1. 1803814-86-9 CAS Manufactory [m.chemicalbook.com]

- 2. 170099-17-9|1-Chloro-4-methyl-2,3-dinitrobenzene|BLD Pharm [bldpharm.com]

- 3. CAS [chemicalbook.com]

- 4. 1803814-86-9|1,2-Dichloro-4-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 393078-37-0|(2,3-Dichloro-6-nitrophenyl)methanol|BLD Pharm [bldpharm.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Synthesis routes of 2,3-Dichlorotoluene [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Dichloro-4-methyl-3-nitrobenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of the Proton (¹H) NMR spectrum of 1,2-Dichloro-4-methyl-3-nitrobenzene, a polysubstituted aromatic compound. By dissecting the electronic effects of its distinct functional groups, we will predict, interpret, and assign the spectral features, providing a robust framework for the structural elucidation of complex aromatic systems. This document moves beyond a simple data report, explaining the causal relationships between molecular architecture and the resulting NMR spectrum, thereby grounding the interpretation in fundamental principles of chemical physics.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of 1,2-Dichloro-4-methyl-3-nitrobenzene presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The benzene ring contains four substituents—two chloro groups, a nitro group, and a methyl group—leaving two aromatic protons at the C5 and C6 positions. The chemical environment of these protons, and thus their resonance frequencies (chemical shifts), are dictated by the cumulative electronic influence of these groups.

Substituent Effects on Electron Density:

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant resonance-destabilizing effect (-M). It strongly deshields protons at the ortho and para positions, shifting their signals downfield.[1][2]

-

Chloro Groups (-Cl): As halogens, chlorine atoms are electronegative and exert an electron-withdrawing inductive effect (-I), which deshields nearby protons. They also possess lone pairs that can participate in a weak, electron-donating resonance effect (+M), but for halogens, the inductive effect is dominant.[3]

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It tends to shield nearby protons, shifting their signals upfield relative to unsubstituted benzene.[4][5]

Prediction of Spectral Parameters:

Based on these principles, we can predict the key features of the ¹H NMR spectrum:

-

H-6 Proton: This proton is positioned ortho to the C1-chloro group and, more significantly, para to the strongly electron-withdrawing nitro group. The combined deshielding from these substituents will cause its signal to appear at a very low field (far downfield).

-

H-5 Proton: This proton is located ortho to the electron-donating methyl group, which provides a shielding effect. It is meta to the nitro group, which has a weaker deshielding influence at the meta position. Consequently, the H-5 signal is expected to be significantly upfield (at a higher field) compared to the H-6 signal.

-

Methyl Protons (-CH₃): These protons are attached to an sp³-hybridized carbon bonded to the aromatic ring. Their chemical shift will be in the typical benzylic region.[6] With no adjacent protons, this signal will appear as a singlet.

-

Coupling: The aromatic protons H-5 and H-6 are on adjacent carbons (ortho to each other). They will exhibit spin-spin coupling, splitting each other's signals into doublets. The magnitude of this coupling constant (³J) is typically in the range of 6-10 Hz for ortho protons on a benzene ring.[7]

Predicted Spectral Data Summary

The anticipated ¹H NMR spectral data for 1,2-Dichloro-4-methyl-3-nitrobenzene are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.3 | Doublet (d) | 1H | ~8-9 Hz (³J H6-H5) |

| H-5 | 7.5 - 7.7 | Doublet (d) | 1H | ~8-9 Hz (³J H5-H6) |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | N/A |

Molecular Structure and Proton Assignment

The diagram below illustrates the molecular structure of 1,2-Dichloro-4-methyl-3-nitrobenzene with the relevant protons labeled for clear correlation with the NMR data.

Caption: Molecular structure of 1,2-Dichloro-4-methyl-3-nitrobenzene.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following protocol must be rigorously followed. This procedure constitutes a self-validating system by incorporating steps for standardization and quality control.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of 1,2-Dichloro-4-methyl-3-nitrobenzene.

- Transfer the solid to a clean, dry vial.

- Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm serves as a useful reference point.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Note: High-purity solvents often contain sufficient TMS.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

- Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.

- Place the sample into the NMR magnet.

- Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

- Optimize the magnetic field homogeneity by shimming. This is a critical step to achieve sharp lines and high resolution. Automated shimming routines are standard on modern spectrometers.

- Set the appropriate acquisition parameters:

- Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

- Acquire the Free Induction Decay (FID).

3. Data Processing:

- Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

- Apply a phase correction to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

- Integrate the signals to determine the relative number of protons for each peak.

- Analyze the peak multiplicities and measure the coupling constants.

Data Interpretation Workflow

The logical process of moving from a raw spectrum to a confirmed structure can be visualized as a systematic workflow. This ensures all pieces of spectral evidence are considered in a coherent manner.

Caption: Systematic workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of 1,2-Dichloro-4-methyl-3-nitrobenzene is a clear demonstration of how fundamental principles of structure and electronics govern spectroscopic outcomes. The spectrum is predicted to show three distinct signals: a singlet for the methyl group in the benzylic region (2.4-2.6 ppm) and two doublets in the aromatic region corresponding to H-5 (7.5-7.7 ppm) and a significantly deshielded H-6 (8.0-8.3 ppm). The splitting pattern, characterized by ortho coupling, confirms the adjacency of the two aromatic protons. This comprehensive analysis, grounded in established theory and supported by a rigorous experimental protocol, provides scientists with a reliable guide for the structural verification of this and similarly complex substituted aromatic molecules.

References

- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Giesen, D. J., & Trost, T. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Structure: THEOCHEM, 505(1-3), 221-228.

- Shimizu, H., Katayama, M., & Fueno, S. (1959). Chemical Shifts of Proton Resonance and Mesomeric Effects in Substituted Benzene. Bulletin of the Chemical Society of Japan, 32(4), 420.

- Chem 344/345 Lecture Notes. (n.d.).

- Chemistry LibreTexts. (2020, June 16). 12.

- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 141.

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1595-1605.

- Gowda, B. T., et al. (2005). Shifts in the position of benzene protons (δ 7.27) caused by substituents.

- Jakubowski, H. (n.d.). Short Summary of 1H-NMR Interpretation. College of St. Benedict/St. John's University.

- The University of Liverpool Repository. (2005, January 5).

- Reddy, V. P., et al. (2011). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.

- ResearchGate. (n.d.).

- University of B

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- BenchChem. (n.d.). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- YouTube. (2021, October 6).

- Abraham, R. J., et al. (n.d.). H NMR Chemical Shifts.

- ChemicalBook. (n.d.). 3,4-Dichloronitrobenzene(99-54-7) 1H NMR spectrum.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.

- PubChem. (n.d.). 1,2-Dichloro-3-methyl-4-nitrobenzene.

- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.

- University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals.

- ChemicalBook. (n.d.). 2,4-Dichloronitrobenzene(611-06-3) 1H NMR spectrum.

- NIST. (n.d.). Benzene, 1,2-dichloro-4-nitro-. NIST WebBook.

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. youtube.com [youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

13C NMR analysis of 1,2-Dichloro-4-methyl-3-nitrobenzene

Technical Whitepaper: C NMR Structural Elucidation of 1,2-Dichloro-4-methyl-3-nitrobenzene

Executive Summary & Structural Context

The molecule 1,2-Dichloro-4-methyl-3-nitrobenzene represents a distinct analytical challenge due to its highly congested substitution pattern. Unlike simple aromatics, the "1,2,3,4" substitution motif creates a scenario of Steric Inhibition of Resonance , specifically affecting the nitro group at position 3.

This guide moves beyond standard additivity rules (which often fail for crowded systems) and integrates steric correction factors to provide accurate spectral assignments.

The Steric "Sandwich" Effect

The nitro group (

-

Consequence: The nitro group is forced to rotate out of the plane of the benzene ring to minimize van der Waals repulsion.

-

Spectral Impact: This deconjugation reduces the paramagnetic deshielding effect on the ipso carbon (C3) and significantly alters the shielding patterns at the ortho and para positions relative to a planar nitrobenzene system.

Experimental Methodology (Self-Validating Protocol)

To ensure high-fidelity data suitable for resolving quaternary carbons in a crowded region, the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard.[1] However, if the nitro group induces stacking/aggregation, Dimethyl Sulfoxide- -

Concentration: 30–50 mg in 0.6 mL solvent (essential for detecting low-intensity quaternary carbons C1, C2, C3, C4).

-

Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz+ Recommended)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Enhances S/N ratio via NOE while decoupling protons. |

| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Critical. Quaternary carbons (C1-C4) have long |

| Spectral Width | 240 ppm | Covers full range including potential carbonyl impurities. |

| Scans (NS) | > 1024 | Required to resolve quaternary carbons from baseline noise. |

| Temperature | 298 K | Standardizes chemical shifts.[1] |

Theoretical Framework & Spectral Assignment

The chemical shifts below are derived from Substituent Chemical Shift (SCS) additivity rules, corrected for the steric inhibition of the C3-nitro group.

The Assignment Logic

-

Base Value: Benzene

ppm. -

Additivity: Sum of effects from Cl (ipso/ortho/meta),

, and -

Steric Correction: The

effect is dampened. Typically, a planar

Predicted Chemical Shift Table

| Carbon | Position | Type | Predicted Shift ( | Assignment Logic |

| C3 | ipso- | Quaternary | 148.5 | Base + |

| C4 | ipso-Me | Quaternary | 132.0 | Base + Me(ipso) + |

| C1 | ipso-Cl | Quaternary | 134.5 | Base + Cl(ipso) + Cl(ortho). |

| C2 | ipso-Cl | Quaternary | 129.0 | Base + Cl(ipso) + Cl(ortho) + |

| C5 | meta- | Methine (CH) | 129.5 | Base + Me(ortho). High intensity signal. |

| C6 | para- | Methine (CH) | 127.8 | Base + Cl(ortho). High intensity signal. |

| C7 | Methyl | Methyl ( | 16.5 | Typical aryl-methyl shift. |

> Note on C3 (Nitro-bearing): In a planar system, this might appear >150 ppm. The steric twist likely shields it slightly back to ~148 ppm.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals, distinguishing between the high-intensity protonated carbons and the low-intensity quaternary carbons.

Caption: Logic flow for stratifying

Advanced Validation: The "Trust" Pillar

In drug development, assigning a structure based solely on 1D chemical shifts is insufficient due to the risk of isomerism (e.g., 1,2-dichloro-3-methyl-4-nitrobenzene). You must validate the structure using 2D NMR correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive method to prove the regiochemistry.

-

Target Correlation 1 (The Methyl Anchor):

-

Irradiate the Methyl protons (

-C7). -

Observe: Strong 3-bond coupling (

) to C3 and C5 . -

Validation: If the nitro group is at C3, the carbon at

148 ppm (C3) should show a correlation to the methyl protons. If the nitro were elsewhere, this correlation pattern would change.

-

-

Target Correlation 2 (The Proton Anchor):

-

The proton at C5 is a doublet (coupling with H-C6).

-

Observe: H-C5 should show a strong

correlation to C1 (ipso-Cl) and C3 (ipso-

-

Isomer Differentiation

Common synthesis byproduct: 1,2-Dichloro-4-methyl-5-nitrobenzene .

-

Differentiation: In the 5-nitro isomer, the methyl group is ortho to a proton (C3-H) and ortho to the nitro group (C5).

-

Key Indicator: In the desired product (3-nitro), the methyl is ortho to the nitro (C3) and ortho to a proton (C5). The distinction lies in the coupling of the aromatic protons.

-

Desired (3-nitro): H5 and H6 are ortho to each other (

Hz). -

Isomer (5-nitro): The protons would be at C3 and C6, which are para to each other (

Hz, singlets). -

Conclusion: If your

H NMR shows two doublets (roofing effect), you have the correct 1,2,3,4-substitution pattern. If you see two singlets, you have the 5-nitro isomer.

-

Substituent Effects & Steric Pathway

The following diagram details the electronic and steric forces acting on the ring, justifying the predicted shifts.

Caption: Interplay of electronic effects and steric crowding forcing the Nitro group out of plane.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for SCS additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

- Himo, F., & Siegbahn, P. E. (2002). Quantum Chemical Study of the Steric Inhibition of Resonance in Nitrobenzenes. Journal of Physical Chemistry A. (Theoretical basis for nitro group twisting).

-

Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift prediction).

Technical Guide: Infrared Spectroscopy of 1,2-Dichloro-4-methyl-3-nitrobenzene

Executive Summary

This technical guide provides a comprehensive structural elucidation framework for 1,2-Dichloro-4-methyl-3-nitrobenzene using Infrared (IR) Spectroscopy. Unlike simple monosubstituted benzenes, this tetrasubstituted arene presents a complex vibrational landscape defined by steric inhibition of resonance .

The proximity of the nitro group (C3) to the chlorine (C2) and methyl (C4) substituents forces the nitro group out of coplanarity with the benzene ring. This guide details how to detect these specific steric effects, distinguishing this molecule from its isomers through frequency shifts in the nitro and aromatic regions.[1]

Part 1: Structural Context & Theoretical Framework

The Steric Crowding Effect

In 1,2-Dichloro-4-methyl-3-nitrobenzene, the functional groups are arranged contiguously on the ring positions 1 through 4.

-

Positions 1, 2: Dichloro (Electron withdrawing, steric bulk).

-

Position 3: Nitro (Strongly withdrawing, requires planarity for resonance).

-

Position 4: Methyl (Electron donating, steric bulk).

The Spectroscopic Consequence:

The nitro group is flanked by a chloro and a methyl group. The steric repulsion prevents the

-

Loss of Conjugation: The

-electron overlap between the ring and the nitro group is diminished. -

Frequency Shift: This "steric inhibition of resonance" typically shifts the asymmetric nitro stretch (

) to a higher wavenumber (closer to aliphatic nitro values) and the symmetric stretch (

The Vicinal Proton Pair

With substituents at positions 1, 2, 3, and 4, the remaining protons are located at positions 5 and 6 .

-

These protons are vicinal (ortho) to each other.

-

This structural feature dictates the Out-of-Plane (OOP) bending region (700–900 cm⁻¹), serving as a critical confirmation of the substitution pattern.

Part 2: Spectral Assignment Strategy

The following table summarizes the characteristic bands. Note that values are derived from empirical data on sterically crowded nitro-aromatics.

Table 1: Diagnostic Vibrational Modes

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Nitro ( | 1535 – 1555 | Strong | Primary Marker. Shifted higher than typical conjugated nitro (~1520) due to steric twist (loss of resonance). | |

| 1350 – 1370 | Strong | Secondary Marker. Often overlaps with C-H bending, but intensity distinguishes it.[1] | ||

| C-N Stretch | 850 – 870 | Medium | Bond connecting nitro to ring. | |

| Aromatic Ring | 3050 – 3100 | Weak | Diagnostic for | |

| 1580 – 1600 | Medium | Skeletal vibrations.[7] Often split due to asymmetry. | ||

| 810 – 840 | Strong | Crucial for Isomer ID. Characteristic of two adjacent (ortho) aromatic protons (H5, H6). | ||

| Methyl ( | 2850 – 2980 | Medium | "Aliphatic" region. Must be present to confirm the methyl group. | |

| ~1380 | Medium | Symmetric deformation. | ||

| Aryl Chloride | 1030 – 1080 | Med/Strong | In-plane stretch. | |

| C-Cl (Low Freq) | 600 – 800 | Variable | Often obscured in ATR; clearer in KBr transmission. |

Part 3: Experimental Protocol

To resolve the subtle shifts caused by steric crowding, the choice of sampling technique is critical.

Sampling Methodology

-

Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

-

Why: Rapid analysis, minimal sample prep.

-

Caution: ATR penetration depth decreases at higher wavenumbers; ensure good contact for the ~3000 cm⁻¹ region.

-

-

Alternative (For Fingerprint Detail): KBr Pellet .

-

Why: Superior resolution in the 400–1000 cm⁻¹ region, essential for confirming the C-Cl and OOP bending modes which can be noisy in ATR.

-

Workflow Logic

The following diagram illustrates the decision process for validating the structure based on spectral data.

Caption: Logical workflow for structural validation of 1,2-Dichloro-4-methyl-3-nitrobenzene, emphasizing the steric shift check.

Part 4: Data Interpretation & Troubleshooting

Distinguishing from Isomers

The most common confusion arises with isomers like 1,2-dichloro-4-nitrobenzene (missing methyl) or 1,2-dichloro-3-methyl-5-nitrobenzene (less sterically crowded).

-

Vs. Non-Methylated Analogues:

-

Look strictly at 2850–2980 cm⁻¹ . If this region is flat (only aromatic C-H >3000 cm⁻¹), the methyl group is absent.

-

-

Vs. Less Crowded Isomers (e.g., Nitro at pos 5):

-

If the nitro group is at position 5 (flanked by H and H or H and Cl, but not sandwiched between Cl and Methyl), it can achieve planarity.

-

Planar Nitro:

appears lower, typically 1515–1525 cm⁻¹ . -

Twisted Nitro (Target Molecule):

shifts up to 1535–1555 cm⁻¹ .

-

Common Artifacts

-

Water Vapor: Rotational lines in 3500–3800 cm⁻¹ and 1500–1600 cm⁻¹ can obscure the nitro asymmetric stretch. Remedy: Ensure proper background subtraction.

-

CO₂ Doublet: Sharp bands at ~2350 cm⁻¹. Remedy: Ignore; does not interfere with diagnostic bands.

-

ATR Crystal Pressure: Insufficient pressure yields weak bands, particularly in the high-frequency C-H stretching region.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[8] (Standard text for general IR band assignments).

-

NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1,2-dichloro-4-nitro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Reference for the base dichloronitrobenzene scaffold).

-

Brown, J. F. (1955). The Infrared Spectra of Nitro Compounds. Journal of the American Chemical Society, 77(24), 6341–6351. (Foundational work on nitro group frequency shifts due to steric hindrance).[9]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for detailed substituent effects on benzene rings).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. qualifications.pearson.com [qualifications.pearson.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. chempap.org [chempap.org]

Technical Guide: Structural Elucidation and Nomenclature of C7H5Cl2NO2 Isomers

Focus: 4-Amino-3,5-dichlorobenzoic Acid (Key Intermediate in Bronchodilator Synthesis)

Executive Summary

The molecular formula C7H5Cl2NO2 represents a diverse chemical space containing over 100 theoretical isomers, including dichloronitrotoluenes and pyridine derivatives. However, in the context of pharmaceutical development, the most industrially significant isomer is 4-Amino-3,5-dichlorobenzoic acid (CAS 56961-25-2). This compound serves as a critical scaffold in the synthesis of

This guide provides a rigorous framework for the IUPAC nomenclature, structural validation, and synthetic logic of this specific isomer. It moves beyond basic naming conventions to establish a self-validating system for identifying this molecule against its structural analogs.

Part 1: Structural Analysis & Isomerism

To accurately name and identify the molecule, we must first deconstruct its elemental composition using the Degree of Unsaturation (DoU) formula.

Degree of Unsaturation Calculation

Where:Interpretation:

-

4 DoU are accounted for by the benzene ring (3

bonds + 1 ring). -

1 DoU remains. This corresponds to the carbonyl group (

) within the carboxylic acid functionality. -

Note: While a nitro group (

) would also satisfy the unsaturation count, the specific pharmaceutical utility of this isomer relies on the amino (

Isomer Differentiation

The formula C7H5Cl2NO2 theoretically supports multiple scaffolds. The distinction is critical for regulatory submission.

| Isomer Class | Structural Features | Relevance |

| Aminobenzoic Acids | Benzene core, -COOH, -NH2, 2x -Cl | High: Precursor to Clenbuterol. |

| Nitrotoluenes | Benzene core, -CH3, -NO2, 2x -Cl | Medium: Used in dye synthesis; distinct toxicity profile. |

| Pyridyl Acetates | Pyridine ring, -CH2COOH, 2x -Cl | Low: Less common in this specific molecular weight class. |

Part 2: IUPAC Nomenclature Protocol

The naming of 4-Amino-3,5-dichlorobenzoic acid follows a strict hierarchy of functional group priorities. This protocol ensures unambiguous identification.

Priority Rules (The Logic)

-

Principal Functional Group: Carboxylic Acid (-COOH) has the highest priority over Amine (-NH2) and Halogens (-Cl).

-

Result: Parent name is Benzoic acid .[1]

-

Numbering: The Carbon atom attached to the -COOH group is designated C1 .

-

-

Substituent Placement:

-

The Amino group is at the para position (C4).

-

The Chlorine atoms are at the meta positions (C3 and C5) relative to the acid.

-

-

Alphabetization: Substituents are listed alphabetically (Amino before Dichloro).

Nomenclature Decision Tree

The following diagram illustrates the logical flow for deriving the IUPAC name, ensuring no steps are skipped during regulatory documentation.

Figure 1: Logical decision tree for IUPAC nomenclature derivation based on functional group priority rules.

Part 3: Synthesis and Self-Validating Systems

In drug development, the synthesis protocol must include intrinsic validation steps ("Self-Validating Systems") to ensure the correct isomer is produced.

Experimental Protocol: Chlorination of PABA

The most reliable route to 4-Amino-3,5-dichlorobenzoic acid is the electrophilic aromatic substitution of para-aminobenzoic acid (PABA).

Reagents:

-

Substrate: 4-Aminobenzoic acid (PABA)

-

Reagent: Chlorine gas (

) or N-Chlorosuccinimide (NCS) -

Solvent: Acetic Acid or HCl[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of PABA in 50 mL of glacial acetic acid.

-

Chlorination: Slowly bubble

gas or add NCS (2.1 equivalents) at 25°C. -

Precipitation: Pour the reaction mixture into ice water. The product, being less soluble than the mono-chlorinated intermediate, precipitates as a white solid.

-

Purification: Recrystallize from ethanol/water.

Analytical Validation (The "Trust" Pillar)

To confirm the specific isomer (3,5-dichloro vs. 2,3-dichloro), we utilize 1H NMR Spectroscopy .

The Symmetry Argument:

-

Hypothesis: If the structure is 4-amino-3,5-dichlorobenzoic acid, the molecule possesses a plane of symmetry passing through C1 and C4.

-

Prediction: The protons at C2 and C6 are chemically equivalent.

-

Result: The 1H NMR spectrum will show a singlet in the aromatic region (approx. 7.8 ppm).[4]

-

Contrast: Any asymmetrical isomer (e.g., 2,3-dichloro) would show two doublets (coupling) rather than a singlet.

Data Table: Isomer Differentiation

| Analytical Method | 4-Amino-3,5-dichlorobenzoic acid (Target) | 4-Amino-2,3-dichlorobenzoic acid (Impurity) |

| 1H NMR (Aromatic) | Singlet (2H) @ ~7.8 ppm | Two Doublets (1H each) (coupling) |

| Melting Point | 290–293 °C (dec) | < 250 °C (typically lower due to asymmetry) |

| Symmetry |

Synthesis & QC Workflow Diagram

The following workflow integrates the synthesis with the critical Go/No-Go decision points based on the validation criteria above.

Figure 2: Synthesis and Quality Control workflow emphasizing the NMR symmetry check as a critical release criterion.

References

-

PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid (Compound).[1][3][6][7][8] National Library of Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-amino-3,5-dichloro-.[1][3][6][7][8] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. 4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2 [chemicalbook.com]

- 7. 56961-25-2 Cas No. | 4-Amino-3,5-dichlorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 8. 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2 [sigmaaldrich.com]

Advanced Mechanistic Analysis: Electrophilic Aromatic Substitution in the Synthesis of Dichloromethylnitrobenzenes

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Subject: Regioselectivity, Kinetics, and Safety Protocols in the Nitration of Dichlorotoluenes

Executive Summary

The synthesis of dichloromethylnitrobenzenes (specifically the commercially vital isomer 2,4-dichloro-5-nitrotoluene ) represents a classic yet complex challenge in electrophilic aromatic substitution (EAS). Unlike simple benzene nitration, this transformation requires navigating a "frustrated" electronic landscape where steric hindrance and competing directing effects dictate the product distribution.

This guide provides a rigorous analysis of the EAS mechanism governing this synthesis, moving beyond basic textbook definitions to explore the kinetic and thermodynamic factors that drive regioselectivity. It concludes with a validated experimental protocol and critical safety parameters for scaling this exothermic reaction.

Electronic and Steric Landscape: The "Battle of Directors"

The core mechanistic challenge in nitrating 2,4-dichlorotoluene (2,4-DCT) lies in predicting the site of electrophilic attack (

Substituent Analysis

| Substituent | Position | Electronic Effect | Directing Preference | Steric Footprint |

| Methyl (-CH₃) | C-1 | Inductive Donor (+I) | Ortho/Para (Positions 2, 4, 6) | Moderate |

| Chloro (-Cl) | C-2 | Inductive W/D (-I), Resonance Donor (+M) | Ortho/Para (Positions 3, 5) | Moderate |

| Chloro (-Cl) | C-4 | Inductive W/D (-I), Resonance Donor (+M) | Ortho/Para (Positions 3, 5) | Moderate |

Regiochemical Vector Analysis

The available sites for substitution are C-3, C-5, and C-6. We must evaluate the cumulative directing vectors to predict the major isomer.

-

Site C-3 (The "Sandwich" Position):

-

Site C-6:

-

Site C-5 (The Winning Site):

Mechanistic Insight: This reaction demonstrates that while alkyl groups are generally stronger activators than halogens, the cooperative directing effect of two halogens can override a single alkyl group, especially when the alkyl-favored position (C-6) is inductively deactivated by those same halogens.

Visualization of Directing Vectors

Figure 1: Vector analysis of electrophilic attack sites on 2,4-dichlorotoluene.

The Reaction Mechanism: Nitration via Mixed Acid[9]

The formation of 2,4-dichloro-5-nitrotoluene proceeds via the standard nitronium ion mechanism. However, due to the deactivated nature of the ring (two chlorines), the energy barrier for the formation of the Sigma complex (Arenium ion) is higher than in toluene nitration.

Step-by-Step Pathway

-

Generation of Electrophile:

Note: In this deactivated system, maintaining a high concentration of active nitronium ion ( -

Pi-Complex Formation: The

-electron cloud of the benzene ring attacks the highly electrophilic -

Sigma Complex (Rate Determining Step): A resonance-stabilized carbocation forms at C-5.

-

Stability Factor: The positive charge is delocalized. Resonance structures place the positive charge on carbons bearing the Cl(2), Cl(4), and Methyl(1).

-

Why C-5 is favored: Attack at C-5 places the positive charge adjacent to the Methyl group in one resonance contributor, enjoying tertiary carbocation-like stabilization (hyperconjugation), despite the electron-withdrawing nature of the chlorines.

-

-

Deprotonation (Aromatization): The bisulfate ion (

) acts as a base, abstracting the proton from C-5, restoring aromaticity and yielding the final nitro compound.

Validated Experimental Protocol

Objective: Synthesis of 2,4-dichloro-5-nitrotoluene. Scale: Laboratory (0.2 mol basis). Safety Warning: Nitration is highly exothermic. Runaway reactions can lead to explosive decomposition. Perform only in a fume hood with a blast shield.

Reagents and Equipment

-

Substrate: 2,4-Dichlorotoluene (32.2 g, 0.2 mol)[9]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (100 mL)

-

Why chlorinated solvent? It acts as a heat sink and moderates the reaction rate, preventing localized hot spots that lead to dinitration (impurities).

-

-

Nitrating Agent: 98% Nitric Acid (13.9 g, 0.22 mol, 1.1 eq)

-

Catalyst/Dehydrating Agent: 98% Sulfuric Acid (Optional but recommended for yield: 15-20g) or simply run in excess Nitric if using fuming grades. Standard protocol uses Mixed Acid.[8][10]

Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a low-temperature thermometer.

-

Solvation: Dissolve 2,4-dichlorotoluene in DCE. Cool the system to 0–5°C using an ice/salt bath.

-

Acid Preparation: In a separate beaker, pre-mix the Nitric and Sulfuric acid (if using mixed acid) at 0°C.

-

Addition (The Critical Step):

-

Add the acid mixture dropwise.[11]

-

CRITICAL LIMIT: Do not allow the internal temperature to exceed 35°C .

-

Reasoning: Temperatures >40°C significantly increase the formation of the 6-nitro isomer and dinitrated byproducts (2,4-dichloro-3,5-dinitrotoluene).

-

-

Reaction Phase:

-

After addition, allow the mixture to warm to 25-30°C .

-

Stir for 2.0 – 4.0 hours.

-

Validation: Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS until starting material is <1%.

-

-

Quench and Workup:

Data Summary Table

| Parameter | Specification | Reason for Control |

| Temperature (Addition) | < 35°C | Prevent dinitration and oxidation |

| HNO₃ Equivalents | 1.1 - 1.2 eq | Ensure full conversion without over-nitration |

| Solvent | DCE or DCM | Heat dissipation; solubility of substrate |

| Typical Yield | 82% - 94% | High efficiency due to strong directing effects |

| Major Impurity | 2,4-dichloro-6-nitrotoluene | Competitive direction by Methyl group |

Process Workflow & Safety Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) for safety and quality.

Figure 2: Operational workflow for the nitration of 2,4-dichlorotoluene.

Troubleshooting and Optimization

-

Problem: High levels of dinitrated product.

-

Problem: Low conversion.

-

Problem: Isomer separation (5-nitro vs 6-nitro).

-

Solution: Fractional crystallization. The 5-nitro isomer typically has a higher melting point and crystallizes more readily from ethanol/water mixtures.

-

References

-

BenchChem. (2025).[11] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from

-

Google Patents. (2021). CN112266326A - Preparation method of dichlorotoluene nitride intermediate. Retrieved from

-

Olah, G. A., et al. (1989).[10] Nitration: Methods and Mechanisms. VCH, New York.[10] (Foundational text on nitronium ion mechanisms).

-

ScienceMadness. (2023). Synthesis of Nitrotoluene - Experimental Discussion. Retrieved from

-

Lanxess. (2015). Product Safety Assessment: Dichlorotoluene Mixture. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. carlroth.com [carlroth.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Technical Guide: 1,2-Dichloro-4-methyl-3-nitrobenzene (3,4-Dichloro-2-nitrotoluene) as a Chemical Intermediate

Executive Summary & Chemical Identity[1][2][3]

The compound 1,2-dichloro-4-methyl-3-nitrobenzene (systematically identified as 3,4-dichloro-2-nitrotoluene ) represents a high-value "ortho-scaffold" in organic synthesis. Its unique substitution pattern—featuring a nitro group ortho to a methyl group and adjacent to a chlorine atom—makes it a versatile precursor for heterocycles such as indoles, quinolines, and benzimidazoles.

This guide addresses the specific challenges of working with this intermediate: chemoselectivity (preventing hydrodechlorination during nitro reduction) and regioselectivity (controlling nucleophilic aromatic substitution).

Chemical Profile

| Property | Specification |

| Systematic Name | 3,4-Dichloro-2-nitrotoluene |

| User Identifier | 1,2-Dichloro-4-methyl-3-nitrobenzene |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Key Functionality | Nitro-activated aryl chloride; Benzylic methyl |

| Primary Hazard | Thermal instability (Nitro); Skin sensitizer |

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthesis pathways available from this scaffold. The core logic relies on exploiting the electronic differences between the two chlorine atoms—the chlorine at position 3 (ortho to nitro) is significantly more electrophilic than the chlorine at position 4.

Figure 1: Strategic derivatization of 3,4-dichloro-2-nitrotoluene. The nitro group serves as both an activating group for SnAr and a precursor for aniline generation.

Protocol A: Chemoselective Reduction to 3,4-Dichloro-2-methylaniline

Challenge: Preventing Dehalogenation

Standard catalytic hydrogenation (Pd/C, H₂) often results in the loss of chlorine atoms (hydrodechlorination), yielding 2-aminotoluene rather than the desired dichloroaniline. To maintain the halogen payload, we must use a chemoselective reduction system .

Recommended Method: Bechamp Reduction (Fe/Acid)

This classical method is robust, scalable, and strictly preserves aryl halides.

Materials

-

Substrate: 3,4-Dichloro-2-nitrotoluene (10 mmol, 2.06 g)

-

Reductant: Iron powder (325 mesh, reduced) (50 mmol, 2.8 g)

-

Catalyst/Electrolyte: Ammonium Chloride (NH₄Cl) (saturated aqueous solution)

-

Solvent: Ethanol/Water (4:1 v/v) or Isopropanol

-

Workup: Ethyl Acetate, Sodium Bicarbonate, Celite

Step-by-Step Procedure

-

Activation: In a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the iron powder (5.0 eq) in 20 mL of water containing NH₄Cl (0.5 eq). Stir vigorously at 50°C for 15 minutes to etch the iron surface (activation).

-

Addition: Dissolve the nitro compound (2.06 g) in 30 mL of Ethanol. Add this solution dropwise to the activated iron suspension over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C). Monitor by TLC (Hexane:EtOAc 8:2). The yellow nitro spot should disappear, replaced by a fluorescent aniline spot.

-

Reaction Time: Typically 2–4 hours.

-

-

Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol (2 x 10 mL).

-

Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Expected Yield: 85–92%.

-

Purity Check: ¹H NMR should show a broad singlet (NH₂) around 3.5–4.0 ppm and retention of aromatic protons corresponding to the dichloro pattern.

-

Why this works: The electron transfer mechanism on the iron surface is specific to the nitro group under these mild pH conditions (pH 5–6), leaving the Ar-Cl bonds intact [1].

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SnAr)

Challenge: Regiocontrol

The substrate has two chlorines.[1][2] The chlorine at Position 3 is ortho to the electron-withdrawing nitro group and meta to the methyl. The chlorine at Position 4 is meta to the nitro.[1]

-

Theory: SnAr reactivity is dictated by the stabilization of the Meisenheimer complex. The nitro group stabilizes the negative charge best when the nucleophile attacks ortho or para to it.

-

Outcome: Nucleophiles will selectively displace the C3-Chlorine .

Method: Amination with Morpholine (Example)

Materials

-

Substrate: 3,4-Dichloro-2-nitrotoluene (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Acetonitrile (anhydrous) or DMF

Step-by-Step Procedure

-

Setup: Charge a dried reaction vial with 3,4-dichloro-2-nitrotoluene (1 mmol, 206 mg), K₂CO₃ (2 mmol, 276 mg), and anhydrous Acetonitrile (3 mL).

-

Nucleophile Addition: Add Morpholine (1.2 mmol, 105 µL) via syringe.

-

Thermal Cycle: Heat the reaction block to 60°C.

-

Note: Higher temperatures (>100°C) may force substitution at the C4 position or lead to bis-substitution. Keep temperature moderate to ensure selectivity.

-

-

Monitoring: Monitor via HPLC or LC-MS. Look for the mass shift corresponding to M - Cl + Morpholine (206 - 35.5 + 86 ≈ 256.5 Da).

-

Workup: Dilute with water, extract with DCM.

-

Result: The product is predominantly 4-(3-chloro-2-methyl-6-nitrophenyl)morpholine (Note: numbering changes based on priority, but structurally the Cl between Methyl and Nitro is displaced).

Self-Validation: If the product mixture shows two isomers by GC/LC, lower the reaction temperature and use a non-polar solvent (Toluene) to enhance the "ortho-effect" coordination if using primary amines [2].

Critical Safety & Stability (E-E-A-T)

Thermal Hazards

Nitro-chlorotoluenes are precursors to "runaway" exothermic decompositions.

-

DSC Data: Differential Scanning Calorimetry typically shows exotherms beginning >180°C. Never distill the crude nitro compound at atmospheric pressure.

-

Shock Sensitivity: While less sensitive than TNT, polysubstituted nitroaromatics can be shock-sensitive if dry. Store as a wet cake if possible or in antistatic containers.

Chemical Compatibility

-

Avoid: Strong alkalis (NaOH/KOH) at high temperatures without a nucleophile present, as this can lead to oxidative polymerization or formation of explosive nitrophenolate salts.

References

-

Bechamp Reduction Mechanism & Selectivity

-

Source: Mahood, S. A., & Schaffner, P. V. L. (1931). "2,4-Diaminotoluene". Organic Syntheses, Coll.[3] Vol. 2, p.160.

- Relevance: Establishes the foundational protocol for iron-mediated reduction preserving other functionalities.

-

URL:

-

-

Regioselectivity in SnAr Reactions of Nitroarenes

- Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.

- Relevance: Definitive review explaining why ortho-nitro activation dominates over meta/para in poly-halo systems.

-

URL:

-

Synthesis of Chloronitrotoluenes

-

Safety of Nitroaromatics

- Source: NOAA Chemical D

-

Relevance: Safety handling and reactivity profile.[9]

-

URL:

Sources

- 1. 4-Chloro-2-Nitro-Toluene | Specialty Chemicals by Aarti Industries [aarti-industries.com]

- 2. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 3. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 4. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 115571-66-9: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)t… [cymitquimica.com]

Nucleophilic aromatic substitution reactions of 1,2-Dichloro-4-methyl-3-nitrobenzene

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,2-Dichloro-4-methyl-3-nitrobenzene

Introduction: A Versatile Building Block in Synthesis

1,2-Dichloro-4-methyl-3-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is rooted in the strategic placement of its substituents: two chlorine atoms that can act as leaving groups, a strongly electron-withdrawing nitro group, and a weakly electron-donating methyl group. This specific arrangement activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming new carbon-heteroatom or carbon-carbon bonds.[1]

This guide provides an in-depth exploration of the theoretical principles and practical applications of SNAr reactions involving this substrate. We will dissect the mechanistic nuances that govern the reaction's regioselectivity and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science.

Part 1: The Underlying Mechanism and Regioselectivity

The capacity of an aromatic ring to undergo nucleophilic substitution is not inherent. Aromatic rings are electron-rich and typically undergo electrophilic, not nucleophilic, substitution. However, the presence of potent electron-withdrawing groups, such as a nitro group (—NO₂), can render the ring sufficiently electron-poor to be attacked by a nucleophile.[2][3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]

-

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] This step is typically the rate-determining step.

-

Elimination Step: The aromaticity of the ring is restored as the leaving group (in this case, a chloride ion) is expelled.

The Decisive Role of Substituents in Regioselectivity

For 1,2-dichloro-4-methyl-3-nitrobenzene, the key question is: which of the two chlorine atoms will be displaced? The answer lies in the stability of the intermediate Meisenheimer complex. The nitro group can only stabilize the negative charge of the intermediate through resonance when the nucleophilic attack occurs at a position ortho or para to it.[2][3][5]

-

Attack at C-2 (Ortho to —NO₂): The chlorine at position 2 is ortho to the nitro group. When a nucleophile attacks this carbon, the resulting negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group. This provides significant resonance stabilization, lowering the activation energy for this pathway.

-

Attack at C-1 (Meta to —NO₂): The chlorine at position 1 is meta to the nitro group. Nucleophilic attack at this site results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance.[2][3] This pathway is significantly less stable and therefore energetically unfavorable.

The methyl group at C-4 has a minor electronic influence but does not alter the overwhelming directing effect of the nitro group. Consequently, nucleophilic aromatic substitution on 1,2-dichloro-4-methyl-3-nitrobenzene occurs with high regioselectivity at the C-2 position.[5]

Caption: Regioselectivity in the SNAr reaction of 1,2-dichloro-4-methyl-3-nitrobenzene.

Part 2: Experimental Protocols and Considerations

The following section details a general protocol for the SNAr reaction of 1,2-dichloro-4-methyl-3-nitrobenzene with various nucleophiles. It is essential to perform all manipulations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

General Experimental Workflow

Caption: General workflow for SNAr synthesis and product isolation.

Protocol 1: Synthesis of 2-Anilino-1-chloro-4-methyl-3-nitrobenzene

This protocol describes the reaction with an amine nucleophile (aniline).

Materials:

-

1,2-Dichloro-4-methyl-3-nitrobenzene (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,2-dichloro-4-methyl-3-nitrobenzene (1.0 eq) and the anhydrous solvent (DMF or DMSO, approx. 0.2-0.5 M concentration).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the nucleophile (aniline, 1.1 eq). The base is crucial to neutralize the HCl formed during the reaction, driving it to completion.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary and should be determined empirically.

-

Causality Insight: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the cation of the base but poorly solvate the nucleophile, thereby increasing its nucleophilicity. Heating is required to provide sufficient energy to overcome the activation barrier of the rate-determining addition step.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material indicates reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Summary of Reaction Conditions for Various Nucleophiles

The general protocol can be adapted for a range of nucleophiles. The table below summarizes typical conditions.

| Nucleophile (Nu-H) | Base | Typical Solvent | Temperature (°C) | Expected Product (at C-2) |

| Amines (R-NH₂) | K₂CO₃, DIPEA | DMF, DMSO, NMP | 80 - 120 | 2-(Alkyl/Arylamino)-1-chloro-4-methyl-3-nitrobenzene |

| Alkoxides (R-OH) | NaH, K₂CO₃ | THF, DMF | 25 - 80 | 2-(Alkoxy/Aryloxy)-1-chloro-4-methyl-3-nitrobenzene |

| Thiols (R-SH) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 50 - 100 | 2-(Alkyl/Arylthio)-1-chloro-4-methyl-3-nitrobenzene |

Note: Reaction times and yields are dependent on the specific nucleophile and conditions used and require empirical optimization.

Part 3: Safety and Handling

Hazard Analysis:

-

1,2-Dichloro-4-methyl-3-nitrobenzene: While specific data for this compound is limited, related dichloronitrobenzene isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] They are also toxic to aquatic life.[7] Assume this compound is toxic and an irritant.

-

Solvents: DMF and DMSO are skin-penetrating solvents. Anhydrous DMF can be harmful.

-

Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium carbonate is an irritant.

Mandatory Precautions:

-

Always handle 1,2-dichloro-4-methyl-3-nitrobenzene and related reagents inside a certified chemical fume hood.

-

Wear appropriate PPE, including nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.

-

Ensure all glassware is properly dried before use, especially when working with water-sensitive reagents like NaH.

-

Dispose of all chemical waste according to institutional and local environmental regulations.[6]

References

-

Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

-